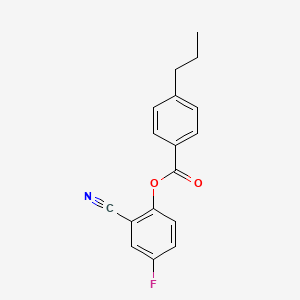
N,N-Dipropylcycloundecanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropylcycloundecanecarboxamide: is an organic compound that belongs to the class of carboxamides. Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is notable for its unique structure, which includes a cycloundecane ring substituted with dipropyl groups and a carboxamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dipropylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dipropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-pot process. This involves reacting cycloundecanecarboxylic acid with dipropylamine in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dipropylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-Dipropylcycloundecanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-Dipropylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N,N-Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis and as a dehydrating agent.
N,N-Dimethylethanamine: A tertiary amine used in organic synthesis.
Uniqueness: N,N-Dipropylcycloundecanecarboxamide is unique due to its cycloundecane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it an important subject of study for researchers aiming to develop new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
91424-65-6 |
|---|---|
Molekularformel |
C18H35NO |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
N,N-dipropylcycloundecanecarboxamide |
InChI |
InChI=1S/C18H35NO/c1-3-15-19(16-4-2)18(20)17-13-11-9-7-5-6-8-10-12-14-17/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
BQMLPZMCQGEKOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C1CCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


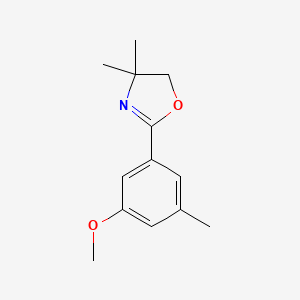
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
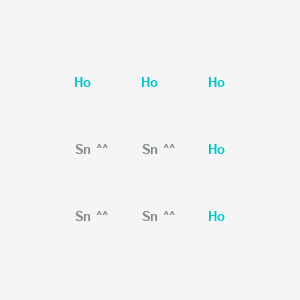

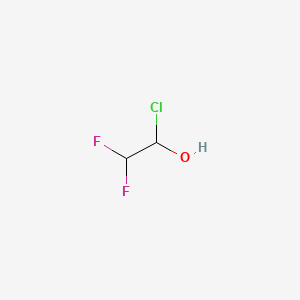
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
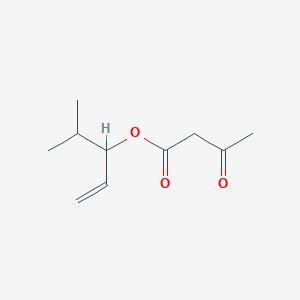
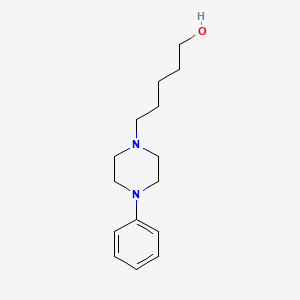
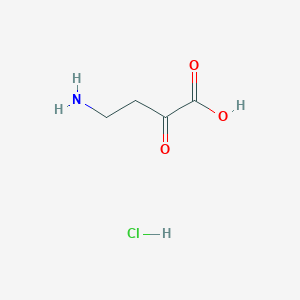
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
